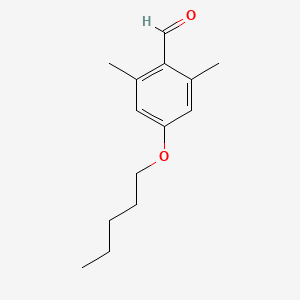

2,6-Dimethyl-4-n-pentoxybenzaldehyde

描述

2,6-Dimethyl-4-n-pentoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a benzaldehyde core modified with methyl groups at the 2- and 6-positions and a pentoxy (-O-pentyl) group at the 4-position. This structural arrangement confers distinct physicochemical properties, including increased lipophilicity and steric hindrance compared to simpler benzaldehydes.

属性

IUPAC Name |

2,6-dimethyl-4-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-5-6-7-16-13-8-11(2)14(10-15)12(3)9-13/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHYKFDENNGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C(=C1)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-pentoxybenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide, followed by formylation. The general steps are as follows:

Alkylation: 2,6-Dimethylphenol is reacted with n-pentyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 2,6-dimethyl-4-n-pentoxyphenol.

Formylation: The resulting 2,6-dimethyl-4-n-pentoxyphenol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the formyl group, yielding 2,6-Dimethyl-4-n-pentoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for 2,6-Dimethyl-4-n-pentoxybenzaldehyde would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2,6-Dimethyl-4-n-pentoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: 2,6-Dimethyl-4-n-pentoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-n-pentoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

2,6-Dimethyl-4-n-pentoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,6-Dimethyl-4-n-pentoxybenzaldehyde depends on its specific application. In general, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The aromatic ring can also engage in electrophilic substitution reactions, allowing for further functionalization.

Molecular Targets and Pathways

Enzymatic Reactions: The aldehyde group can be targeted by enzymes such as aldehyde dehydrogenases, leading to its oxidation to a carboxylic acid.

Receptor Binding: In medicinal chemistry, derivatives of this compound may interact with specific receptors or enzymes, modulating their activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde (CAS 123-08-0)

- Structure : Benzaldehyde with a hydroxyl (-OH) group at the 4-position.

- Key Differences: Substituent Effects: The hydroxyl group in 4-hydroxybenzaldehyde enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the pentoxy group in 2,6-dimethyl-4-n-pentoxybenzaldehyde, which is more lipophilic . Biological Activity: 4-Hydroxybenzaldehyde exhibits antioxidant and antimicrobial properties in ethnopharmacological studies , while alkoxy-substituted benzaldehydes like the target compound are often explored for enhanced membrane permeability in drug design.

4-(Dimethylamino)benzohydrazide

- Structure: Benzohydrazide derivative with a dimethylamino (-N(CH₃)₂) group at the 4-position.

- Key Differences :

- Reactivity : The hydrazide moiety enables chelation and coordination chemistry, unlike the aldehyde group in 2,6-dimethyl-4-n-pentoxybenzaldehyde, which is more reactive toward nucleophiles .

- Applications : Hydrazide derivatives are commonly used in metal-organic frameworks (MOFs) and antimicrobial agents, whereas alkoxybenzaldehydes are studied for liquid crystal or surfactant applications.

Benzathine Benzylpenicillin (CAS 1538-09-6)

- Structure : A penicillin salt with a dibenzylethylenediamine counterion.

- Key Differences: Functionality: The target compound lacks the β-lactam antibiotic core and ionic character of benzathine benzylpenicillin, limiting its pharmaceutical relevance to non-antibiotic applications (e.g., material science) .

Data Table: Substituent Effects on Key Properties

Research Findings and Trends

- Lipophilicity and Drug Design : Alkoxy-substituted benzaldehydes like 2,6-dimethyl-4-n-pentoxybenzaldehyde are favored in lipid-based formulations due to their enhanced membrane permeability compared to polar analogs like 4-hydroxybenzaldehyde .

- Steric Effects : The 2,6-dimethyl groups in the target compound likely reduce reactivity at the aldehyde group, making it less prone to oxidation but more stable in hydrophobic environments.

- Gaps in Evidence: No direct pharmacological or synthetic data for 2,6-dimethyl-4-n-pentoxybenzaldehyde were found in the provided sources. Further studies on its crystallography (cf. methods in ) or chromatographic behavior (cf. ) are needed.

生物活性

2,6-Dimethyl-4-n-pentoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 2,6-Dimethyl-4-n-pentoxybenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide. The reaction is facilitated by strong bases such as sodium hydride or potassium tert-butoxide. Subsequent oxidation of the resulting alcohol yields the aldehyde form. This compound can also be produced through various chemical reactions involving substitution and reduction processes.

Biological Activity

Research indicates that 2,6-Dimethyl-4-n-pentoxybenzaldehyde exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays .

- Cytotoxic Effects : Preliminary investigations into its cytotoxicity reveal that 2,6-Dimethyl-4-n-pentoxybenzaldehyde can induce cell death in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in specific cancer types.

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

The biological activity of 2,6-Dimethyl-4-n-pentoxybenzaldehyde is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Research indicates that this compound may induce G2/M phase arrest in the cell cycle of certain cancer cells, disrupting normal cellular division processes .

Case Studies

Several case studies illustrate the biological effects of 2,6-Dimethyl-4-n-pentoxybenzaldehyde:

- Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that the compound exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel antibacterial agent.

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 2,6-Dimethyl-4-n-pentoxybenzaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its cytotoxic effects .

- Anti-inflammatory Effects : An animal model study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results indicated a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To further understand the significance of 2,6-Dimethyl-4-n-pentoxybenzaldehyde's biological activities, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Activity |

|---|---|---|---|

| 2,6-Dimethyl-4-n-pentoxybenzaldehyde | Yes | Yes | Yes |

| 2-Methoxyphenol | Moderate | Low | No |

| 4-Hydroxybenzoic acid | Yes | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。